molecular formula C7H6F3NO2 B1408558 3-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine CAS No. 1227580-74-6

3-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine

Cat. No. B1408558
M. Wt: 193.12 g/mol
InChI Key: HLJPIVNIIUMYJV-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine is a pyridine derivative . It has a molecular weight of 193.13 . It is a heterocyclic building block with potential applications in catalysis, drug design, molecular recognition, and natural product synthesis .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine is represented by the linear formula C7H6F3NO2 . Further analysis of the molecular structure can be obtained from density functional theory (DFT) B3LYP and LSDA methods with 6-311++G (d,p) basis set calculations .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.13 . The density of a similar compound, 2-Hydroxy-5-(trifluoromethyl)pyridine, is 1.297 g/mL at 25 °C .

Scientific Research Applications

Chemical Synthesis and Derivatives

3-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine is a compound that finds applications in the field of chemical synthesis, particularly in the creation of complex molecules with potential biological and medicinal properties. For instance, the reaction of salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one led to the formation of chromeno[2,3-b]pyridine derivatives with notable yields, showcasing the versatility of such compounds in multi-component reactions (Ryzhkova et al., 2023).

Catalysis and Chemical Reactions

The compound also plays a role in catalytic processes and chemical reactions. For example, it serves as a trifluoromethyl-containing building block in the preparation of aminopyrroles, leveraging a 2H-azirine ring expansion strategy. This method highlights the compound's utility in synthesizing trifluoromethyl-substituted aminopyrroles, which are valuable in various chemical syntheses (Khlebnikov et al., 2018).

Material Science

In material science, the compound's derivatives have been explored for their potential in creating novel materials. For instance, poly(aryl ether sulfone)s with bulky pendants have been synthesized for gas separation membranes. The introduction of trifluoromethyl side groups, derived from such compounds, to poly(aryl ether sulfone) backbones demonstrated enhanced permeabilities and selectivities for gas separation, illustrating the compound's significance in developing advanced materials (Liu et al., 2013).

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

2-methoxy-5-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-13-6-5(12)2-4(3-11-6)7(8,9)10/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJPIVNIIUMYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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